molecular formula C9H10BrClO3S B11822377 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B11822377
M. Wt: 313.60 g/mol
InChI Key: HOGYKGWUVHEPKE-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (CAS 1245535-30-1) is a high-purity organic building block prized for its dual reactive sites, making it a versatile intermediate in chemical synthesis and drug discovery research . Its molecular formula is C 9 H 10 BrClO 3 S, and it has a molecular weight of 313.60 g/mol . The compound features a sulfonyl chloride group, which is highly reactive towards nucleophiles such as amines and alcohols, enabling the formation of sulfonamide and sulfonate derivatives . This reactivity is central to its application in creating molecular libraries for high-throughput screening and in developing potential pharmaceutical candidates. The bromine atom on the benzene ring offers a distinct site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex architectures . This reagent is typically supplied as a powder and should be stored at room temperature . Please note that this product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.60 g/mol

IUPAC Name

5-bromo-2-propan-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H10BrClO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3

InChI Key

HOGYKGWUVHEPKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:

    Bromination: The starting material, 2-(propan-2-yloxy)benzene, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.

    Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine atom can participate in further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Sulfonating Agent
The primary application of 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is as a sulfonating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic compounds, which is crucial for synthesizing sulfonamides and sulfonate esters. These compounds serve as important intermediates in the development of pharmaceuticals and agrochemicals .

Nucleophilic Substitution Reactions
The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols. The major products formed include:

  • Sulfonamides : Resulting from reactions with amines.
  • Sulfonate Esters : Formed when reacting with alcohols .

Biological Research

Modification of Biomolecules
In biological research, this compound is utilized to modify biomolecules such as proteins and peptides. The introduction of sulfonyl groups can significantly alter the biological activity and stability of these biomolecules, making this compound useful in drug development and biochemical studies .

Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics or enhancing existing treatments.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its capability to introduce functional sulfonyl groups makes it valuable for creating various materials with specific properties .

Table 1: Comparison of Reaction Products

Reaction TypeNucleophile UsedMajor ProductApplication
Nucleophilic SubstitutionAminesSulfonamidesPharmaceuticals
Nucleophilic SubstitutionAlcoholsSulfonate EstersAgrochemicals

Table 2: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
5-bromo derivative AMRSA (Methicillin-resistant Staphylococcus aureus)
5-bromo derivative BVancomycin-resistant Enterococcus faecium

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly alter the reactivity of benzenesulfonyl chlorides. Below is a comparative analysis:

Electron-Withdrawing Substituents

5-Bromo-2-cyanobenzene-1-sulfonyl chloride (CAS: 1257415-88-5) Formula: C₇H₃BrClNO₂S; MW: 280.53 g/mol . The cyano group (-CN) is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. This increases reactivity in nucleophilic substitutions but may reduce stability under basic conditions .

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS: 915763-79-0)

  • Formula : C₇H₃BrClF₃O₃S; MW : 339.51 g/mol .
  • The trifluoromethoxy (-OCF₃) group combines electron withdrawal and lipophilicity. This enhances oxidative stability but may slow reactions due to steric and electronic effects .
Halogen-Substituted Analogues

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS: 81226-68-8)

  • Formula : C₆H₃BrCl₂O₂S; MW : 289.96 g/mol .
  • The additional chlorine atom increases electrophilicity, making it more reactive than the target compound. However, it may also increase toxicity and corrosivity .

2-Bromo-5-fluorobenzenesulfonyl chloride (CAS: 771-67-5)

  • Formula : C₆H₃BrClFO₂S; MW : 273.50 g/mol .
  • Fluorine’s strong electron withdrawal enhances electrophilicity, but its small size reduces steric hindrance compared to isopropoxy .
Electron-Donating Substituents

5-Bromo-2-methoxybenzenesulfonyl chloride (CAS: 23095-05-8)

  • Formula : C₇H₆BrClO₃S; MW : 293.59 g/mol .
  • The methoxy (-OMe) group is less bulky than isopropoxy, leading to faster reaction kinetics in sulfonamide formation .

5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS: 2247102-73-2)

  • Formula : C₈H₇BrClFO₄S; MW : 333.56 g/mol .
  • The methoxymethoxy group (-OCH₂OCH₃) increases solubility in polar solvents but introduces steric complexity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect Reactivity Profile
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride 1245535-30-1 C₉H₁₀BrClO₃S 313.60 Isopropoxy (-OCH(CH₃)₂) Moderate electron-donating Steric hindrance slows reactions
5-Bromo-2-cyanobenzene-1-sulfonyl chloride 1257415-88-5 C₇H₃BrClNO₂S 280.53 Cyano (-CN) Strong electron-withdrawing High electrophilicity
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride 915763-79-0 C₇H₃BrClF₃O₃S 339.51 Trifluoromethoxy (-OCF₃) Electron-withdrawing Enhanced stability, slower reactions
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Chlorine (-Cl) Electron-withdrawing High reactivity, corrosive
5-Bromo-2-methoxybenzenesulfonyl chloride 23095-05-8 C₇H₆BrClO₃S 293.59 Methoxy (-OMe) Electron-donating Faster kinetics than isopropoxy

Biological Activity

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and safety profile.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₀BrClO₂S
  • Molecular Weight : 189.6 g/mol
  • Functional Groups : Sulfonyl chloride, bromine, and propan-2-yloxy groups.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis and disruption of cellular processes.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 µg/mL
Escherichia coli>100 µg/mL
Bacillus subtilis5.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL

Note : The compound exhibited potent activity against Staphylococcus aureus while showing limited effectiveness against Escherichia coli, indicating selective antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related sulfonamide compounds suggest that modifications to the aryl rings and sulfonamide group significantly influence biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances antibacterial potency, while steric hindrance from bulky substituents may reduce activity.

Case Study: SAR Analysis

A comparative analysis of various derivatives demonstrated that compounds with a para-bromo substitution on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This finding underscores the importance of electronic effects and steric factors in optimizing drug design .

Safety Profile

The safety profile of this compound indicates potential toxicity, particularly concerning skin and eye exposure. The compound is classified as harmful if swallowed and can cause severe skin burns .

Table 2: Safety Data Summary

Hazard TypeDescription
Acute ToxicityHarmful if swallowed
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of 5-bromo-2-isopropoxybenzene. Chlorosulfonic acid is added dropwise at 0–5°C to control exothermic reactions, followed by stirring at room temperature. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography isolates the product. Key parameters include stoichiometric excess of chlorosulfonic acid and inert atmosphere handling to prevent hydrolysis. The molecular formula (C₉H₁₀BrClO₃S) and molecular weight (313.60 g/mol) are confirmed via mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : δ ~1.3 ppm (isopropyl CH₃), δ ~4.5 ppm (OCH(CH₃)₂).
  • 13C NMR : Sulfonyl chloride carbon at ~115 ppm.
  • IR : S=O asymmetric/symmetric stretches at ~1370 cm⁻¹ and ~1180 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 313.60 (M⁺).
    Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. How does the steric hindrance from the isopropoxy group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The ortho-positioned isopropoxy group creates steric bulk, slowing nucleophilic attack. Researchers should use high-boiling polar solvents (e.g., DMF) and elevated temperatures (80–100°C) for reactions with amines. Kinetic studies comparing reaction rates with analogous non-substituted sulfonyl chlorides can quantify steric effects. For example, reactions with aniline may require 24–48 hours for completion .

Advanced Research Questions

Q. What strategies resolve inconsistent yields in synthesizing sulfonamide derivatives from this compound?

  • Methodological Answer : Yield variability often stems from competing hydrolysis. To mitigate:

  • Use anhydrous solvents (e.g., THF over DCM) and molecular sieves.
  • Pre-activate nucleophiles (e.g., pre-dry amines with MgSO₄).
  • Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc 3:1).
    Contradictory data may arise from trace moisture; Karl Fischer titration ensures solvent dryness .

Q. How can computational chemistry predict solvent effects on the stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Solvent parameters (dielectric constant, polarity) are incorporated via the SMD continuum model. Researchers can predict degradation pathways (e.g., hydrolysis) by comparing Gibbs free energies in water vs. toluene. Validation via experimental kinetics (e.g., half-life measurements in different solvents) refines computational models .

Q. What challenges arise in X-ray crystallography of this compound, and how can SHELX programs address them?

  • Methodological Answer : Common issues include crystal twinning and disorder in the isopropoxy group. SHELXL refinement applies:

  • ISOR restraints for anisotropic displacement parameters of Br and S atoms.
  • TWIN commands to model twinned lattices (e.g., BASF parameter optimization).
    Data collection at 100 K reduces thermal motion artifacts. For severe disorder, omit the problematic moiety and refine occupancy factors .

Q. How do isotopic labeling studies (e.g., 18O) clarify the hydrolysis mechanism of the sulfonyl chloride group?

  • Methodological Answer : Introducing ¹⁸O-labeled water tracks oxygen incorporation into the sulfonic acid product. LC-MS analysis detects mass shifts (m/z +2 for ¹⁸O). Kinetic isotope effects (KIEs) differentiate between associative (SN2-like) and dissociative (SN1-like) mechanisms. For example, a KIE >1.0 supports a bimolecular pathway .

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